Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains an adamantane moiety, which is a diamondoid structure, and a piperazine ring, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative is synthesized through a series of reactions starting from adamantane. This involves functionalization of the adamantane ring to introduce the necessary substituents.
Coupling with Phenol: The adamantane derivative is then coupled with a phenol derivative to form the adamantane-phenoxy compound.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a reaction with an appropriate epoxide or halohydrin.
Formation of the Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially affecting membrane fluidity and permeability. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which are used as anthelmintics.
The uniqueness of this compound lies in its combination of the adamantane and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-2-31-25(30)28-9-7-27(8-10-28)17-23(29)18-32-24-5-3-22(4-6-24)26-14-19-11-20(15-26)13-21(12-19)16-26;/h3-6,19-21,23,29H,2,7-18H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEOVZYPMRLHOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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